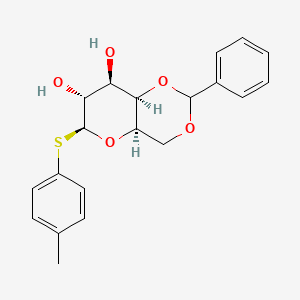
2-羧基蒽醌-N-(3-三氟乙烷磺酰氧基丙基)酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is a heterobifunctional reagent designed for the immobilization of biomolecules on various surfaces. This compound features a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate (tresyl) group, making it highly versatile for applications in molecular biology and material science .
科学研究应用
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethanesulfonate group can participate in nucleophilic substitution reactions with aminoalkyl and mercaptoalkyl functionalities.
Photoactivation: The anthraquinone moiety can be activated by light, enabling it to react with C-H containing surfaces.
Common Reagents and Conditions
Common reagents used in these reactions include aminoalkyl and mercaptoalkyl compounds. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of light for photoactivation .
Major Products
The major products formed from these reactions are typically modified surfaces or biomolecules, where the compound has successfully immobilized the target molecules .
作用机制
The mechanism of action of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves its dual functional groups. The trifluoroethanesulfonate group reacts with aminoalkyl and mercaptoalkyl functionalities, while the anthraquinone moiety can be photoactivated to react with C-H containing surfaces. This dual reactivity allows for the efficient immobilization of biomolecules on various surfaces .
相似化合物的比较
Similar Compounds
N-(2-Trifluoroethanesulfonatoethyl)-N-(methyl)-triethoxysilylpropyl-3-amine: Another heterobifunctional reagent with similar applications but different functional groups.
N-(Iodoacetyl)-N’-(anthraquinon-2-oyl)-ethylenediamine: Used for the construction of oligonucleotide microarrays, featuring different reactive groups.
Uniqueness
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is unique due to its combination of a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate group. This dual functionality provides versatility in immobilizing biomolecules on various surfaces, making it highly valuable for a wide range of scientific applications .
属性
IUPAC Name |
3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBMQPTNBWDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCOS(=O)(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652691 |
Source


|
| Record name | 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661461-84-3 |
Source


|
| Record name | 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does NTPAC facilitate the immobilization of biomolecules on solid surfaces?
A: NTPAC is a heterobifunctional reagent possessing two distinct reactive groups. [, ] The trifluoroethanesulfonate ester group reacts with aminoalkyl or mercaptoalkyl functionalities commonly found in modified biomolecules like oligonucleotides and proteins. [] The anthraquinone moiety, upon exposure to UV light (365 nm), forms covalent bonds with carbon-containing polymers. [, ] This dual reactivity enables NTPAC to act as a bridge, linking biomolecules to various supports, including modified glass, polystyrene, nylon, and even polyethylene. []
Q2: Can you elaborate on the two primary methods of using NTPAC for biomolecule immobilization?
A: Research outlines two main approaches: [, ]
Q3: What are the potential applications of NTPAC in bioanalytical chemistry?
A: NTPAC's ability to immobilize oligonucleotides on surfaces like glass has significant implications for constructing oligonucleotide microarrays (biochips). [] Research demonstrates the successful use of NTPAC-prepared microarrays for single nucleotide mismatch detection, a crucial aspect of genetic analysis. [] This is achieved by hybridizing immobilized oligonucleotides with fluorescently labeled complementary strands. Differences in fluorescence signal intensity then serve as indicators of mismatches. [] This application highlights NTPAC's potential in developing sensitive diagnostic tools.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)


![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)




![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
